molecular formula C16H24N2O B4423226 N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide

N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide

Cat. No. B4423226
M. Wt: 260.37 g/mol
InChI Key: KEFXBPLHMAAJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that this compound can selectively target cancer cells that have high levels of ribosomal DNA transcription. This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This compound has also been shown to sensitize cancer cells to other anticancer agents, such as chemotherapy and radiation therapy.

Mechanism of Action

N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide selectively inhibits RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. Inhibition of RNA polymerase I transcription leads to a decrease in ribosome biogenesis and protein synthesis, which in turn leads to DNA damage and cell death in cancer cells. This compound has been shown to induce DNA damage through the activation of the p53 pathway, which is a key regulator of cell cycle progression and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cancer cells. This compound induces DNA damage and cell death in cancer cells, while sparing normal cells. This compound also sensitizes cancer cells to other anticancer agents, such as chemotherapy and radiation therapy. This compound has been shown to activate the p53 pathway, which is a key regulator of cell cycle progression and DNA repair. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to cancer cells.

Advantages and Limitations for Lab Experiments

N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide has several advantages and limitations for lab experiments. The advantages of this compound include its selectivity for cancer cells, its ability to induce DNA damage and cell death, and its ability to sensitize cancer cells to other anticancer agents. The limitations of this compound include its complex synthesis method, its potential toxicity to normal cells, and its potential for drug resistance.

Future Directions

There are several future directions for the research and development of N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide. One future direction is to explore the potential of this compound as a combination therapy with other anticancer agents. Another future direction is to develop more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in normal cells. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that selectively targets RNA polymerase I transcription in cancer cells. This compound has shown potential as an anticancer agent in preclinical studies, and further research is needed to explore its potential as a combination therapy with other anticancer agents. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has several advantages and limitations for lab experiments, and further studies are needed to investigate its potential side effects and toxicity in normal cells. Overall, this compound represents a promising avenue for the development of new anticancer therapies.

properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13-8-10-14(11-9-13)17-16(19)12-18(2)15-6-4-3-5-7-15/h8-11,15H,3-7,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFXBPLHMAAJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~2~-cyclohexyl-N~2~-methyl-N~1~-(4-methylphenyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.